4-Ethynyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Ethynyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-nitropyrazole with ethynylmagnesium bromide, followed by reduction of the nitro group to an amine . Another approach involves the cyclization of 1-methyl-3-ethynylpyrazole with hydrazine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Ethynyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the ethynyl group.
4-Methyl-1H-pyrazole: Lacks both the ethynyl and amine groups.
1-Phenyl-1H-pyrazole: Contains a phenyl group instead of an ethynyl group
Uniqueness
4-Ethynyl-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both ethynyl and amine groups, which confer distinct reactivity and potential for diverse applications. The ethynyl group enhances its ability to participate in cycloaddition reactions, while the amine group allows for further functionalization .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-ethynyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-8-9(2)6(5)7/h1,4H,7H2,2H3 |
InChI Key |
WBZVQSWDQKBJHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#C)N |
Origin of Product |
United States |
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